molecular formula C28H29NO3 B11486941 3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole

3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole

Cat. No.: B11486941
M. Wt: 427.5 g/mol
InChI Key: DWQSSIFTRHQFQG-UHFFFAOYSA-N
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Description

3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole is a complex organic compound that features a unique combination of a benzo[c]chromene and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[c]chromene moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the carbazole unit: This step often involves the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to link the carbazole to the benzo[c]chromene core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds within the molecule.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives with reduced double bonds.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Its electronic properties may be exploited in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methylcarbazole
  • N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide

Uniqueness

The uniqueness of 3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole lies in its combined structural features of benzo[c]chromene and carbazole, which confer distinct electronic and steric properties. These properties make it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methylcarbazole

InChI

InChI=1S/C28H29NO3/c1-29-23-10-6-4-8-18(23)21-14-17(12-13-24(21)29)28-22-16-27(31-3)26(30-2)15-20(22)19-9-5-7-11-25(19)32-28/h4,6,8,10,12-16,19,25,28H,5,7,9,11H2,1-3H3

InChI Key

DWQSSIFTRHQFQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3C4=CC(=C(C=C4C5CCCCC5O3)OC)OC)C6=CC=CC=C61

Origin of Product

United States

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